molecular formula C16H24N4O2 B2380638 (1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421493-41-5

(1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2380638
CAS No.: 1421493-41-5
M. Wt: 304.394
InChI Key: CZXFHAXDAGAZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features both piperidine and pyrimidine moieties. These structural elements are often found in bioactive molecules and pharmaceuticals due to their versatile chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrimidine moiety: This step often involves nucleophilic substitution reactions where a pyrimidine derivative reacts with a piperidine intermediate.

    Final coupling: The two moieties are coupled under specific conditions, often involving catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: m-CPBA in an organic solvent like dichloromethane.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products depend on the specific reactions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like (1-benzoylpiperidin-3-yl)methanol and (1-benzyl-4-ethylpiperidin-4-yl)methanol.

    Pyrimidine derivatives: Compounds such as (5-methylpyrimidin-2-yl)methylamine.

Uniqueness

(1-Methylpiperidin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is unique due to its combined piperidine and pyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1-methylpiperidin-3-yl)-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-19-9-2-4-13(12-19)15(21)20-10-5-14(6-11-20)22-16-17-7-3-8-18-16/h3,7-8,13-14H,2,4-6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXFHAXDAGAZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)N2CCC(CC2)OC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.